molecular formula C21H24O4 B12580497 6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)- CAS No. 553664-97-4

6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)-

Cat. No.: B12580497
CAS No.: 553664-97-4
M. Wt: 340.4 g/mol
InChI Key: QQLDKTWVPFLFOM-WOJBJXKFSA-N
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Description

6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a heptenoic acid backbone with two phenylmethoxy groups attached at the 4th and 5th positions, and it exhibits chirality with the (4R,5R) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the use of ring-closing metathesis of a dienic ester as a key step. This method allows for the construction of the olefinic-acid framework. Additionally, chiral pool materials such as mannose can be used to introduce the desired chirality through asymmetric dihydroxylation reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and eliciting desired effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (1S,2S)-2-(phenylmethoxy)-1-(2-propenyl)octyl ester: Another compound with a similar backbone but different substituents and chirality.

    Microcarpalide: A natural product with a related structure, synthesized using similar methods.

Uniqueness

6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)- stands out due to its specific (4R,5R) configuration and the presence of two phenylmethoxy groups

Properties

CAS No.

553664-97-4

Molecular Formula

C21H24O4

Molecular Weight

340.4 g/mol

IUPAC Name

(4R,5R)-4,5-bis(phenylmethoxy)hept-6-enoic acid

InChI

InChI=1S/C21H24O4/c1-2-19(24-15-17-9-5-3-6-10-17)20(13-14-21(22)23)25-16-18-11-7-4-8-12-18/h2-12,19-20H,1,13-16H2,(H,22,23)/t19-,20-/m1/s1

InChI Key

QQLDKTWVPFLFOM-WOJBJXKFSA-N

Isomeric SMILES

C=C[C@H]([C@@H](CCC(=O)O)OCC1=CC=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

C=CC(C(CCC(=O)O)OCC1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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